6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities. The structure features a brominated quinazoline core that is substituted with a 4-bromophenyl group, enhancing its potential pharmacological properties. This compound has garnered interest in medicinal chemistry due to its applications in developing anticancer agents and other therapeutic agents.
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline can be classified as a heterocyclic organic compound, specifically a quinazoline derivative. Quinazolines are recognized for their broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties . This particular compound is categorized under brominated quinazolines, which often exhibit enhanced reactivity and biological activity due to the presence of bromine atoms.
The synthesis of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline can be approached through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with suitable electrophiles under controlled conditions.
The reaction conditions often include:
The molecular structure of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline features:
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline can undergo various chemical reactions typical for quinazolines:
The reactions are typically facilitated by:
The mechanism of action of 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline primarily involves its interaction with specific biological targets such as enzymes or receptors involved in cancer cell proliferation.
Studies have shown that similar compounds exhibit significant antiproliferative activity against various cancer cell lines, indicating that this compound likely shares comparable mechanisms .
6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline has several notable applications:
This compound exemplifies the rich potential of quinazoline derivatives in medicinal chemistry, warranting further exploration and development within pharmaceutical contexts.
The synthesis of the 3,4-dihydroquinazoline core for 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline primarily relies on annulation strategies involving anthranilic acid derivatives or 2-(aminomethyl)anilines. Anthranilic acid serves as a key precursor, undergoing cyclocondensation with aldehydes or imidates to form the dihydroquinazoline scaffold. In a representative approach, 6-bromoanthranilic acid reacts with 4-bromobenzaldehyde under acidic conditions, yielding the target core via dehydration-cyclization [5]. Alternatively, 2-(aminomethyl)-4-bromoaniline undergoes annulation with electrophilic partners like nitriles or orthoesters, forming the six-membered ring through nucleophilic addition-cyclization cascades [4] [9]. Regioselectivity challenges arise when using unsymmetrical precursors; careful optimization of stoichiometry (1:1.2 ratio of anthranilic acid to aldehyde) and temperature (110–130°C) minimizes di-substituted byproducts [5].
Table 1: Annulation Methods for 3,4-Dihydroquinazoline Core Synthesis
Precursor | Electrophile | Catalyst/Conditions | Yield (%) | Regioselectivity Control |
---|---|---|---|---|
6-Bromoanthranilic acid | 4-Bromobenzaldehyde | PPA, 120°C, 4h | 78 | N/A (symmetrical product) |
2-(Aminomethyl)-4-bromoaniline | Acetonitrile | ZnCl₂, reflux, 8h | 65 | Temperature-dependent cyclization |
2-Amino-5-bromobenzamide | Triethyl orthoformate | AcOH, MW, 150°C, 20min | 92 | Controlled by orthoformate reactivity |
Nitroalkanes, when activated by polyphosphoric acid (PPA), serve as versatile bis-electrophilic synthons for constructing 3,4-dihydroquinazolines. In PPA medium, nitroalkanes (e.g., nitroethane) transform into phosphorylated nitronates (electrophilic species), which react with bis-nucleophilic 2-(aminomethyl)anilines. For 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline synthesis, 2-(1-aminoethyl)-4-bromoaniline reacts with 1-nitropropane in PPA/H₃PO₃ (1:1) at 160°C, generating the dihydroquinazoline core via in situ imine formation and subsequent 6-endo-trig cyclization [4]. This method achieves 63–89% yields for alkyl/aryl-substituted derivatives but requires precise temperature control (>150°C) to prevent decomposition. Limitations include poor efficiency with α-nitroesters due to competing decarboxylation [4] [9].
Table 2: Mechanism of Nitroalkane-Mediated Cyclization
Step | Intermediate | Key Process | Activation Energy Barrier (kJ/mol) |
---|---|---|---|
1. Nitroalkane activation | Phosphorylated nitronate | Electrophilic stabilization by PPA | 25–30 |
2. Nucleophilic attack | Amidino species | Amine addition to nitronate | 50–55 |
3. Cyclization | Iminium ion | Intramolecular 6-endo-trig cyclization | 70–75 |
4. Rearomatization | Dihydroquinazoline | Elimination of hydroxylamine phosphate | 30–35 |
Bromine incorporation at the C6 position of the quinazoline ring and the 4-bromophenyl group at N3 employs three primary strategies:
Table 3: Bromination Efficiency Comparison
Strategy | Reagent/Conditions | C6-Regioselectivity (%) | Overall Yield (%) | Key Limitation |
---|---|---|---|---|
Pre-annulation (anthranilic acid) | NBS, CH₃CN, 20°C, 2h | >99 | 85–92 | Requires halogenated precursors |
Post-annulation EAS | Br₂, FeBr₃, CH₂Cl₂, 0°C, 1h | 40–50 | 60 | N1 bromination side products |
Directed ortho-metalation | n-BuLi, THF, −78°C; then Br₂ | >95 | 75 | Moisture sensitivity |
Polyphosphoric acid (PPA) serves as both catalyst and solvent in the cyclocondensation of 6-bromoanthranilic acid and 4-bromobenzaldehyde. The mechanism involves:
Microwave irradiation drastically enhances the synthesis of 6-bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline by reducing reaction times from hours to minutes and improving yields by 15–30% compared to thermal methods. Key protocols include:
Table 4: Microwave vs. Thermal Synthesis Optimization
Method | Catalyst | Temperature (°C) | Time | Yield (%) | Energy Consumption (kJ/mol) |
---|---|---|---|---|---|
Microwave (solvent-free) | SbCl₃ (1 mol%) | 150 | 4 min | 93 | 120 |
Microwave (PPA medium) | PPA | 150 | 15 min | 88 | 180 |
Conventional thermal (reflux) | PPA | 120 | 6 h | 70 | 1,500 |
Conventional thermal (neat) | SbCl₃ (1 mol%) | 150 | 4 h | 83 | 1,800 |
Comprehensive Compound Data
Table 5: Key Identifiers for 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazoline
Property | Value | Source/Reference |
---|---|---|
IUPAC Name | 6-Bromo-3-(4-bromophenyl)-3,4-dihydroquinazolin-2(1H)-one | [3] |
CAS Registry Number | 1246765-38-7 (core scaffold analog) | [3] |
Molecular Formula | C₁₄H₁₀Br₂N₂O | [7] |
Canonical SMILES | BrC1=CC=C(C=C1)C1NC2=C(C=CC=C2Br)C(=O)N1 | Derived from [3] |
Key Synthetic Route | PPA-mediated cyclocondensation | [4] [9] |
Microwave Optimization | 93% yield (SbCl₃, solvent-free, MW) | [5] |
Halogenation Method | NBS bromination of anthranilic acid | [7] |
XRD Confirmation | Enantiomeric H-bonded associates | [7] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8